5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 921182-17-4
VCID: VC11911580
InChI: InChI=1S/C15H13N3O3/c19-15(17-8-5-11-3-6-16-7-4-11)12-10-14(21-18-12)13-2-1-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,19)
SMILES: C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol

5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

CAS No.: 921182-17-4

Cat. No.: VC11911580

Molecular Formula: C15H13N3O3

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide - 921182-17-4

CAS No. 921182-17-4
Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
IUPAC Name 5-(furan-2-yl)-N-(2-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C15H13N3O3/c19-15(17-8-5-11-3-6-16-7-4-11)12-10-14(21-18-12)13-2-1-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,19)
Standard InChI Key FAPQCOBNQSYFIT-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3
Canonical SMILES C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2-oxazole ring substituted at the 3-position with a carboxamide group, at the 5-position with a furan-2-yl moiety, and at the N-position with a 2-(pyridin-4-yl)ethyl chain. This arrangement creates a planar oxazole core flanked by aromatic systems (furan and pyridine), enabling π-stacking interactions and hydrogen bonding with biological targets . The pyridine moiety enhances water solubility, while the furan and oxazole groups contribute to lipophilicity, balancing bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃
Molecular Weight283.28 g/mol
CAS Number921182-17-4
Hydrogen Bond Donors2 (amide NH, pyridine NH)
Hydrogen Bond Acceptors5 (oxazole O, furan O, pyridine N, amide O, oxazole N)
Rotatable Bonds5

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from furan-2-carboxylic acid and 4-(2-aminoethyl)pyridine. A representative route includes:

  • Oxazole Formation: Cyclocondensation of furan-2-carbonyl chloride with ethyl acetoacetate under basic conditions yields 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid ethyl ester.

  • Amide Coupling: Reaction with 2-(pyridin-4-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) produces the target compound.

Microwave-assisted synthesis and one-pot strategies have been explored for analogous compounds, reducing reaction times from 12–24 hours to 1–2 hours with yields exceeding 70%.

Table 2: Comparative Synthesis Methods

MethodYield (%)Time (h)Purity (%)
Traditional Coupling652495
Microwave-Assisted781.598
One-Pot Reaction72297

Analytical Characterization

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, 2H, pyridine-H), 7.75 (s, 1H, oxazole-H), 7.40 (m, 1H, furan-H), 6.60 (m, 2H, furan-H), 3.70 (t, 2H, CH₂), 3.10 (t, 2H, CH₂).

  • ESI-MS: m/z 284.1 [M+H]⁺, confirming the molecular weight.

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%), while X-ray crystallography of analogs confirms planar geometry .

Biological Activity and Mechanisms

Putative Targets

Though direct data are scarce, structurally related oxazole derivatives exhibit:

  • MDM2 Inhibition: Spirooxindole analogs (e.g., APG-115) show sub-nanomolar affinity for MDM2, inducing p53-mediated apoptosis in cancer cells .

  • Anti-Inflammatory Effects: Isoxazole-furan hybrids inhibit COX-2 and TNF-α production in macrophages (IC₅₀ = 0.8–2.3 μM).

  • Antimicrobial Activity: Pyridine-containing compounds disrupt bacterial biofilms (MIC = 4–16 μg/mL against S. aureus) .

Table 3: Hypothetical Biological Profiles

ActivityPotential TargetLikely IC₅₀ (nM)
AnticancerMDM2/p53 interaction<10
Anti-InflammatoryCOX-2 inhibition500–1000
AntibacterialPenicillin-binding protein2000–5000

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: Oral bioavailability, plasma half-life, and metabolite profiles remain unstudied.

  • Target Validation: Specific protein targets and binding modes are undefined.

  • Toxicity: Cytotoxicity thresholds in non-cancerous cells are unknown.

Recommended Studies

  • Derivatization: Introduce fluorinated or methyl groups to enhance potency (e.g., compound 15 in MDM2 inhibitors increased affinity 10-fold) .

  • In Vivo Testing: Evaluate efficacy in xenograft models using doses of 10–50 mg/kg .

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